molecular formula C21H20FN3O3 B2831528 N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide CAS No. 1021056-50-7

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide

Cat. No.: B2831528
CAS No.: 1021056-50-7
M. Wt: 381.407
InChI Key: HTXCOMYBWPTIKD-UHFFFAOYSA-N
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Description

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C21H20FN3O3 and its molecular weight is 381.407. The purity is usually 95%.
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Scientific Research Applications

Discovery and Development of Kinase Inhibitors

  • Kinase Inhibitors : Research has identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These have shown promise in tumor stasis in specific cancer models following oral administration (Schroeder et al., 2009).

Imaging and Diagnostic Applications

  • Positron Emission Tomography (PET) : Fluoroethoxy and fluoropropoxy substituted compounds have shown high affinity and selectivity for peripheral benzodiazepine receptors, making them potential candidates for imaging in neurodegenerative disorders using PET (Fookes et al., 2008).

Antibacterial Agents

  • Oxazolidinone Antibacterial Agents : Novel oxazolidinone analogs, including compounds with the 3-fluoro-4-(4-morpholinyl)phenyl group, have demonstrated in vitro antibacterial activities against various clinically important human pathogens (Zurenko et al., 1996).

Synthesis of Novel Chemical Compounds

  • Synthesis of Pyridazin-3-one Derivatives : Research has established methods for synthesizing novel pyridazin-3-one derivatives, essential for developing various pharmacological agents (Ibrahim & Behbehani, 2014).

Mitochondrial Function and Toxicology Studies

  • Mitochondrial Complex I Activity Studies : Studies using PET with specific probes like 18F-BCPP-BF have been conducted to assess mitochondrial complex I activity, potentially useful in evaluating drug-induced dysfunctions in organs like the liver and kidney (Ohba et al., 2016).

Histamine H3 Receptor Inverse Agonists

  • Histamine H3 Receptor Antagonists/Inverse Agonists : Compounds such as 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one have been identified as potent, selective histamine H3 receptor inverse agonists, showing potential in the treatment of attentional and cognitive disorders (Hudkins et al., 2011).

Antinociceptive Activity

  • Antinociceptive Compounds : Research has been conducted on pyridazinone derivatives for their antinociceptive activity, which could be useful in pain management (Doğruer et al., 2000).

Anti-Oxidant Potential

  • Antioxidant Research : Synthesis and evaluation of derivatives for their antioxidant potential have been a significant area of study. This includes work on N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides (Zaheer et al., 2015) and other novel compounds with potential pharmaceutical applications.

Anticancer Activity

  • Anticancer Derivatives : Synthesis of 3(2h)-one pyridazinone derivatives with potential anti-oxidant and anticancer activity has been explored. Molecular docking studies help in understanding their mechanism of action (Mehvish & Kumar, 2022).

Properties

IUPAC Name

N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c22-17-9-7-16(8-10-17)19-11-12-21(27)25(24-19)14-4-13-23-20(26)15-28-18-5-2-1-3-6-18/h1-3,5-12H,4,13-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXCOMYBWPTIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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